Effect of the food matrix on the (poly)phenol stability of different plant-based meat products and their main ingredients after in vitro gastrointestinal digestion†
Food & Function Pub Date: 2023-11-08 DOI: 10.1039/D3FO03265E
Abstract
The present study aimed to investigate the influence of the food matrix on the bioaccessibility of free and bound (poly)phenols in different plant-based foods. These plant-based matrices included two fresh raw materials (tomato and red pepper), two minimally processed intermediate ingredients (dehydrated tomato and roasted red pepper), and two final plant-based and spreadable meat products whose main ingredients were tomato and red pepper (tomato pâté and pepper pâté, respectively). All samples underwent harmonized INFOGEST in vitro gastrointestinal digestion to simulate the digestive process. In the six studied matrices, 75 (poly)phenolic compounds were detected, the free fraction, in general, being higher than the bound fraction. The bioaccessibility values fluctuated between 5.83 and 38.38%, while the colon available index ranged from 10.40–298.81%. Among phenolic acids and flavonoids, in general, flavonoids were more bioaccessible than phenolic acids. The highest bioaccessibility values were obtained for fresh raw tomato and tomato pâté, while the lowest values were obtained for roasted red pepper and pepper pâté. In conclusion, except for the tomato pâté, food processing was detrimental to polyphenol bioaccessibility.
Recommended Literature
- [1] Dielectric properties of some polycrystalline stannates and cerates
- [2] (2-Methylpiperidine)PbI3: an ABX3-type organic–inorganic hybrid chain compound and its semiconducting nanowires with photoconductive properties†
- [3] Charge-transfer complexes from decamethylferrocene and 1,4-quinone derivatives: neutral–ionic phase diagrams for metallocene complexes†
- [4] Single photon transient hot electron ionization of C60
- [5] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [6] Front cover
- [7] Cocrystallization of axitinib with carboxylic acids: preparation, crystal structures and dissolution behavior†
- [8] A gold nanoparticle-intercalated mesoporous silica-based nanozyme for the selective colorimetric detection of dopamine†
- [9] Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation†
- [10] Notes
Journal Name:Food & Function
Research Products
-
CAS no.: 137868-52-1
-
CAS no.: 10294-48-1
-
CAS no.: 124387-19-5